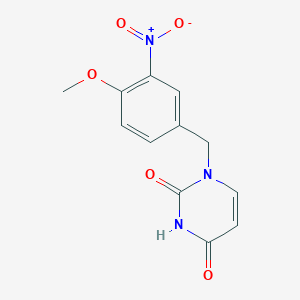![molecular formula C15H20N4O3S B5652537 N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)
N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone compounds, including those structurally similar to the specified compound, involves condensation reactions between hydrazides and aldehydes or ketones. These reactions are typically characterized by their efficiency and the ability to introduce a wide range of functional groups, leading to diverse biological activities. Studies have detailed the synthesis of various hydrazone derivatives, emphasizing the structural characterization through techniques such as IR, UV-Vis, NMR spectroscopy, and X-ray diffraction, showcasing the versatility of hydrazone formation in creating complex molecules with potential biological applications (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is pivotal in determining their chemical and biological properties. X-ray diffraction studies have revealed detailed insights into the crystallographic configurations of these compounds, highlighting the presence of stabilizing interactions such as hydrogen bonds and π-π stacking. These structural features are crucial for the compounds' reactivity and potential as biological agents (Kourat et al., 2020).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, reflecting their reactive nature. These include nucleophilic addition reactions, cyclization to form heterocycles, and participation in oxidation-reduction reactions. The chemical properties of hydrazones, such as their ability to act as ligands in coordination compounds, are derived from their versatile reactivity, which can be exploited in catalysis and material science (Kaya et al., 2016).
Physical Properties Analysis
The physical properties of hydrazone derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. X-ray crystallography studies provide a comprehensive understanding of these compounds' solid-state structures, which correlate with their physical properties and stability. The detailed structural analysis aids in the exploration of their physical characteristics and potential applications (Somagond et al., 2018).
Chemical Properties Analysis
The chemical properties of hydrazone derivatives are closely related to their functional groups and molecular geometry. These compounds exhibit a range of reactivities, such as redox behavior, acid-base properties, and the ability to form complexes with metals. Their chemical versatility is a key factor in their application in synthetic chemistry, pharmaceuticals, and material science. Studies on their chemical behaviors provide insights into designing new compounds with desired properties and functions (Leea et al., 2000).
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18-8-6-13(7-9-18)16-17-15(20)11-23-10-12-2-4-14(5-3-12)19(21)22/h2-5H,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAOMKXVOHVAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)


![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)

![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)



